(2E)-3-[(2,4-dimethoxyphenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
CAS No.: 1164514-36-6
Cat. No.: VC5741201
Molecular Formula: C19H18N4O2
Molecular Weight: 334.379
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1164514-36-6 |
|---|---|
| Molecular Formula | C19H18N4O2 |
| Molecular Weight | 334.379 |
| IUPAC Name | (E)-3-(2,4-dimethoxyanilino)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C19H18N4O2/c1-23-17-7-5-4-6-15(17)22-19(23)13(11-20)12-21-16-9-8-14(24-2)10-18(16)25-3/h4-10,12,21H,1-3H3/b13-12+ |
| Standard InChI Key | LUQYKMRXHKXPKT-OUKQBFOZSA-N |
| SMILES | CN1C2=CC=CC=C2N=C1C(=CNC3=C(C=C(C=C3)OC)OC)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
The compound’s molecular formula, C₁₉H₁₈N₄O₂, corresponds to a molecular weight of 334.379 g/mol. Its IUPAC name, (E)-3-(2,4-dimethoxyanilino)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile, reflects the stereospecific (E)-configuration of the α,β-unsaturated nitrile group. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1164514-36-6 |
| SMILES Notation | CN1C2=CC=CC=C2N=C1C(=CNC3=C(C=C(C=C3)OC)OC)C#N |
| InChI Key | LUQYKMRXHKXPKT-OUKQBFOZSA-N |
| PubChem CID | 662839 |
The planar benzimidazole nucleus (1-methyl-1H-benzimidazol-2-yl) and electron-rich dimethoxyphenylamino group create a conjugated π-system, facilitating interactions with biological targets such as DNA topoisomerases or kinase enzymes .
Crystallographic and Stereochemical Features
While crystallographic data for this specific compound remains unpublished, analogous benzimidazole derivatives exhibit planar aromatic systems with intramolecular hydrogen bonding. For example, 2-(3,4-dimethoxyphenyl)-1H-benzimidazole (PubChem CID: 345698) forms hydrogen-bonded dimers in its crystal lattice, stabilized by N–H···N interactions . The (E)-configuration of the propenenitrile moiety in the subject compound likely enforces rigidity, optimizing binding to hydrophobic protein pockets .
Synthesis and Reaction Pathways
Multistep Organic Synthesis
The synthesis of (2E)-3-[(2,4-dimethoxyphenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile involves sequential condensation and cyclization steps :
-
Benzimidazole Core Formation: 1-Methylbenzimidazole is synthesized via cyclocondensation of o-phenylenediamine derivatives with acetic acid under acidic conditions .
-
Knoevenagel Condensation: The benzimidazole-2-carbaldehyde intermediate reacts with cyanoacetamide in the presence of a base (e.g., piperidine) to form the α,β-unsaturated nitrile .
-
Nucleophilic Amination: The enenitrile intermediate undergoes Michael addition with 2,4-dimethoxyaniline, yielding the final product.
Critical Reaction Parameters:
-
Temperature: 80–100°C for cyclocondensation;
-
Solvent: Polar aprotic solvents (DMF, DMSO) for Knoevenagel steps;
-
Catalysts: Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis or aqueous-phase reactions to improve sustainability. For instance, Guo et al. demonstrated that β-amino vinyl ketones cyclize efficiently with hydrazines in water to yield pyrazole derivatives—a strategy adaptable to this compound’s synthesis .
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC: 8 μg/mL) and Candida albicans (MIC: 16 μg/mL), the compound disrupts cell wall biosynthesis via β-(1,3)-glucan synthase inhibition. The nitrile group may covalent bind to catalytic cysteine residues, a mechanism observed in similar enenitrile-based antifungals .
Comparative Analysis with Structural Analogues
Benzimidazole Derivatives
The subject compound’s α,β-unsaturated nitrile group confers enhanced electrophilicity, enabling covalent target engagement absent in analogues .
Applications and Future Directions
Medicinal Chemistry
This molecule serves as a lead structure for dual-action anticancer-antimicrobial agents. Structural modifications, such as replacing methoxy groups with halogens, could optimize pharmacokinetics .
Material Science
Conjugated π-systems suggest utility in organic semiconductors or fluorescent probes, though this remains unexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume